molecular formula C12H20N2O3S B12790377 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate CAS No. 7504-59-8

2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate

Cat. No.: B12790377
CAS No.: 7504-59-8
M. Wt: 272.37 g/mol
InChI Key: GQHWDKXKSDJPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: is a chemical compound with the following structural formula:

Structure: C12H19NOS\text{Structure: } \text{C}_{12}\text{H}_{19}\text{NOS} Structure: C12​H19​NOS

It is also known by its CAS number: 7504-59-8 . This compound belongs to the class of carbamates and contains both a thiocyanate group and an N-cyclohexylcarbamate moiety.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate involves the reaction of 2-chloroethyl thiocyanate with N-cyclohexylcarbamate . The reaction proceeds as follows:

ClCH2CH2SCN+NHCyc6H112-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl\text{ClCH}_2\text{CH}_2\text{SCN} + \text{NHCyc}_6\text{H}_{11} \rightarrow \text{this compound} + \text{HCl} ClCH2​CH2​SCN+NHCyc6​H11​→2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl

Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactions:

    Oxidation: The thiocyanate group can undergo oxidation reactions.

    Substitution: The compound may participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products: The major products formed from these reactions include various derivatives of the compound, such as hydrolyzed forms or substituted analogs.

Scientific Research Applications

2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: finds applications in:

    Pesticide Chemistry: It may serve as an active ingredient in insecticides or fungicides.

    Biological Research: Researchers study its effects on pests, plants, and other organisms.

    Medicine: Investigations into its potential therapeutic properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to compare 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate with related carbamates, considering their structures, reactivity, and applications.

Properties

CAS No.

7504-59-8

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate

InChI

InChI=1S/C12H20N2O3S/c13-10-18-9-8-16-6-7-17-12(15)14-11-4-2-1-3-5-11/h11H,1-9H2,(H,14,15)

InChI Key

GQHWDKXKSDJPFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCCOCCSC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.